
(3-甲基环己基)肼盐酸盐
描述
(3-Methylcyclohexyl)hydrazine hydrochloride is an organic compound with the molecular formula C7H17ClN2. It is a derivative of hydrazine, characterized by the presence of a cyclohexyl ring substituted with a methyl group and a hydrazine moiety. This compound is typically used in various chemical reactions and has applications in scientific research.
科学研究应用
(3-Methylcyclohexyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
安全和危害
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate that it can be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation . Proper safety measures should be taken while handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylcyclohexyl)hydrazine hydrochloride typically involves the reaction of (3-Methylcyclohexyl)amine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of (3-Methylcyclohexyl)hydrazine hydrochloride may involve large-scale batch reactions. The process includes the careful handling of reagents and maintaining optimal temperature and pressure conditions to maximize yield and purity.
Types of Reactions:
Oxidation: (3-Methylcyclohexyl)hydrazine hydrochloride can undergo oxidation reactions to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Azides, nitroso compounds.
Reduction Products: Amines.
Substitution Products: Alkylated or acylated derivatives.
作用机制
The mechanism of action of (3-Methylcyclohexyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzymatic activity. This interaction can affect various biochemical pathways and cellular processes.
相似化合物的比较
- Cyclohexylhydrazine hydrochloride
- (4-Methylcyclohexyl)hydrazine hydrochloride
- (2-Methylcyclohexyl)hydrazine hydrochloride
Comparison: (3-Methylcyclohexyl)hydrazine hydrochloride is unique due to the position of the methyl group on the cyclohexyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
属性
IUPAC Name |
(3-methylcyclohexyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.ClH/c1-6-3-2-4-7(5-6)9-8;/h6-7,9H,2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIQAFOIOLFEOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((Tert-butoxycarbonyl)amino)-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B1413473.png)
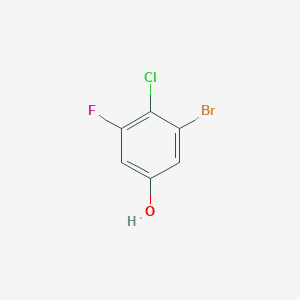
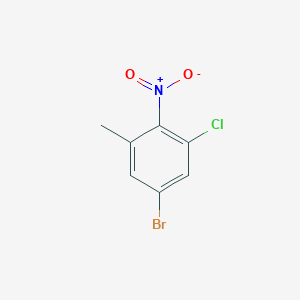
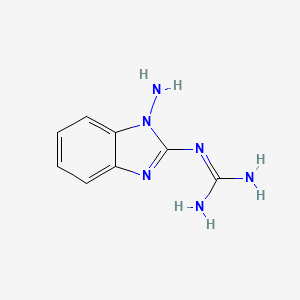
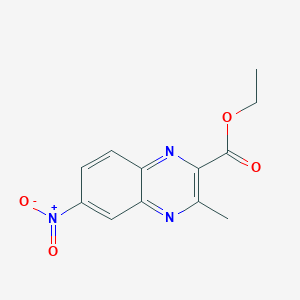
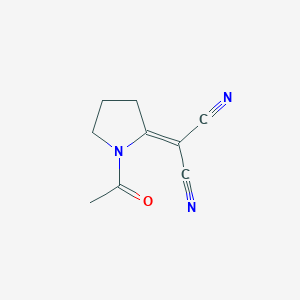
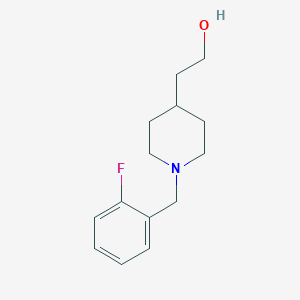

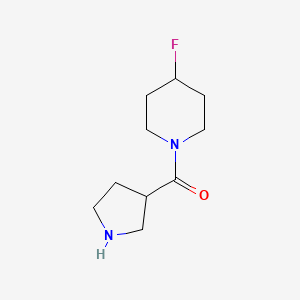
![tert-butyl 4-[(1E)-(methylimino)(methylsulfanyl)methyl]piperazine-1-carboxylate hydroiodide](/img/structure/B1413488.png)
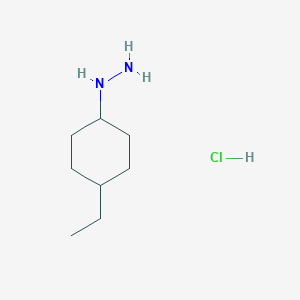
![3-[(2-Methyl-4-nitrophenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413493.png)
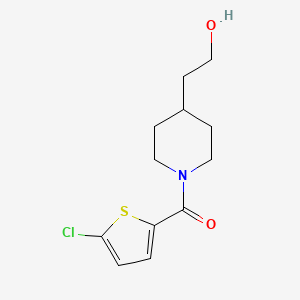
![2-((Tert-butoxycarbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1413495.png)
